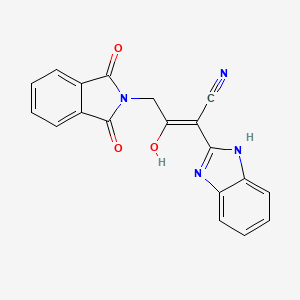
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanenitrile is a complex organic compound that features both benzimidazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Formation of the isoindole ring: This can be synthesized by the cyclization of a phthalic anhydride derivative with an amine.
Coupling of the two moieties: The final step involves coupling the benzimidazole and isoindole rings through a suitable linker, often involving nitrile and ketone functionalities.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or isoindole rings.
Reduction: Reduction reactions could target the nitrile or ketone groups.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Material Science: Its unique structure might make it useful in the development of new materials.
Biology and Medicine
Antimicrobial Activity: Compounds with benzimidazole and isoindole structures are often investigated for their antimicrobial properties.
Anticancer Activity: These compounds might also be studied for their potential anticancer effects.
Industry
Pharmaceuticals: Potential use in drug development.
Agriculture: Possible applications as pesticides or herbicides.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Binding to DNA or proteins: Affecting cellular processes.
Inhibition of enzymes: Disrupting metabolic pathways.
Interaction with cell membranes: Altering cell permeability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Isoindole derivatives: Studied for their potential in various therapeutic areas.
Uniqueness
The combination of benzimidazole and isoindole moieties in a single compound could provide unique biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C19H12N4O3 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-4-(1,3-dioxoisoindol-2-yl)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C19H12N4O3/c20-9-13(17-21-14-7-3-4-8-15(14)22-17)16(24)10-23-18(25)11-5-1-2-6-12(11)19(23)26/h1-8,24H,10H2,(H,21,22)/b16-13- |
InChI Key |
UHUDATOASYMVBS-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















